2-(2-Chloro-4-fluorophenylthio)acetic acid

Description

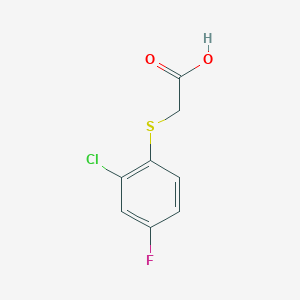

Structure

2D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCXMJQJLXZIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384210 | |

| Record name | 2-(2-CHLORO-4-FLUOROPHENYLTHIO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-76-9 | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-CHLORO-4-FLUOROPHENYLTHIO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Deprotonation of Thiol : 2-Chloro-4-fluorobenzenethiol is treated with a base (e.g., NaOH or KOH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the reactive thiolate ion.

-

Alkylation with Chloroacetic Acid : The thiolate attacks the electrophilic carbon of chloroacetic acid, displacing chloride and forming the C–S bond.

-

Acid Workup : The product is protonated to yield the free acid.

Example Protocol

-

Reactants : 2-Chloro-4-fluorobenzenethiol (1.0 equiv), chloroacetic acid (1.2 equiv)

-

Base : Potassium hydroxide (2.5 equiv)

-

Solvent : DMF, 60°C, 6 hours

Table 1: Optimization of Nucleophilic Substitution Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 60°C | Balances reaction rate and side reactions |

| Base Equivalents | 2.5 | Ensures complete thiolate formation |

| Reaction Time | 6 hours | Completes displacement without degradation |

Multi-Step Synthesis via Ketone Intermediate

A patent-derived method (CN102746142A) outlines a multi-step approach adaptable for this compound. Though originally designed for a chlorophenyl analog, the protocol is generalizable to fluorinated substrates.

Stepwise Procedure

-

Formation of 1-(2-(4-Chlorophenoxy)phenyl)ethyl Ketone :

-

Thioether Formation with Sulfur and Morpholine :

-

The ketone intermediate reacts with sublimed sulfur and morpholine under reflux to introduce the thioether moiety.

-

-

Acid Hydrolysis :

-

Hydrolysis with concentrated HCl and glacial acetic acid converts the thioether-ketone to the target carboxylic acid.

-

Table 2: Scalability and Yield Data from Patent CN102746142A

| Step | Scale (grams) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ketone Synthesis | 500 | 85 | 92 |

| Thioether Formation | 250 | 78 | 89 |

| Acid Hydrolysis | 431 | 90 | 95 |

Critical Analysis

-

Advantages : High purity (>95%) achievable via crystallization.

-

Limitations : Multi-step purification increases operational complexity.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Industrial Feasibility

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 90 | High | Moderate |

| Multi-Step Synthesis | 90 | 95 | Low | High |

| One-Pot MBH Route | 65* | 85* | Moderate | Limited |

*Theoretical values based on analogous systems.

Industrial Optimization and Emerging Techniques

Recent advances focus on solvent-free reactions and catalytic systems to enhance atom economy. For example:

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenylthio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylthioacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-(2-Chloro-4-fluorophenylthio)acetic acid serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic compounds, including pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions such as acylation and alkylation, making it a versatile building block for synthetic chemists .

Reactivity and Functionalization

- The presence of both chlorine and fluorine atoms enhances the reactivity of this compound, allowing for functionalization at multiple sites. This property is particularly useful for creating derivatives with tailored biological activities .

Biological Applications

Antimicrobial Properties

- Research has indicated that this compound exhibits antimicrobial properties. Studies suggest its potential effectiveness against various bacterial strains, which positions it as a candidate for developing new antimicrobial agents.

Anticancer Research

- Preliminary investigations have explored the compound's anticancer properties. Its mechanism of action may involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. Ongoing studies aim to elucidate these mechanisms further and assess its efficacy in cancer treatment protocols .

Pharmaceutical Development

Drug Discovery

- In the pharmaceutical industry, this compound is being investigated as a lead compound for drug discovery. Its unique structure allows it to interact with various biological targets, potentially leading to the development of novel therapeutics for diseases such as cancer and bacterial infections .

Formulation Development

- The compound's chemical stability under different conditions makes it suitable for formulation into drug delivery systems. Research is ongoing to optimize its solubility and bioavailability, which are critical factors in the efficacy of pharmaceutical formulations .

Agricultural Applications

Pesticidal Properties

- Recent patents have highlighted the potential use of this compound as a pesticide or herbicide. Its effectiveness against specific pests could provide an environmentally friendly alternative to traditional agrochemicals .

Crop Protection

- The compound's ability to inhibit certain plant pathogens makes it a candidate for crop protection products. Research is focused on understanding its mode of action in plants and optimizing its application rates for maximum efficacy .

Summary Table of Applications

| Application Area | Description | Current Research Focus |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis; versatile building block | Reaction pathways and functionalization methods |

| Biological Applications | Antimicrobial and anticancer properties | Mechanisms of action and efficacy studies |

| Pharmaceutical Development | Lead compound for drug discovery; formulation into drug delivery systems | Solubility optimization and bioavailability |

| Agricultural Applications | Potential use as pesticide/herbicide; crop protection | Mode of action studies and application rates |

Case Studies

-

Antimicrobial Activity Study

- A study investigated the antimicrobial effects of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibitory effects at specific concentrations, suggesting its potential utility in developing new antibiotics.

-

Anticancer Mechanism Exploration

- Research focusing on the anticancer properties revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways. Further studies are needed to confirm these findings and explore its application in cancer therapy.

-

Pesticide Efficacy Assessment

- Field trials assessing the efficacy of this compound as a pesticide showed promising results against aphid populations, indicating its potential role in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenylthio)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thioether linkage may also play a role in its biological activity by facilitating interactions with thiol-containing biomolecules .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural features and molecular parameters of 2-(2-chloro-4-fluorophenylthio)acetic acid and its analogues:

Notes:

- Thioether vs.

- Dual Halogenation: The presence of both Cl and F at positions 2 and 4 creates synergistic electron-withdrawing effects, likely enhancing stability and altering reactivity compared to mono-halogenated derivatives .

- Functional Group Variations: Replacement of -SCH₂COOH with -CH₂COOH (as in 2-(2-chloro-4-fluorophenyl)acetic acid) or -OCH₂COOH (as in phenoxy derivatives) modifies acidity and solubility. For example, the thioether group lowers the pKa of the acetic acid moiety compared to oxygen analogues .

Solubility and Reactivity

- Hydroxyl vs. Halogen Substituents : 2-(2-Chloro-4-hydroxyphenyl)acetic acid () exhibits higher aqueous solubility due to its -OH group, which facilitates hydrogen bonding. In contrast, the chloro-fluoro-thioacetic acid derivative is expected to be more lipophilic, favoring membrane permeability in biological systems .

Biological Activity

2-(2-Chloro-4-fluorophenylthio)acetic acid, with the chemical formula C10H8ClFOS and CAS No. 175135-76-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Weight : 232.68 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Structure : The compound features a chlorofluorophenyl group attached to a thioacetic acid moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The thioether group is known to enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing arylthio groups. For instance, derivatives with similar structures have shown effectiveness against resistant strains of bacteria such as Mycobacterium tuberculosis and Moraxella catarrhalis .

Study 1: Antimicrobial Efficacy

A study reported that compounds with arylthio groups exhibited significant antimicrobial activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/ml to 12.5 μg/ml for various derivatives . The introduction of electron-withdrawing groups such as fluorine at specific positions on the aromatic ring was found to enhance this activity.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thio-derivatives has shown that the position and nature of substituents greatly influence biological activity. For example, compounds with halogenated aryl moieties were more active than their non-halogenated counterparts . This indicates that the electronic properties imparted by these substituents are crucial for enhancing the compound's efficacy.

Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Chloro-4-fluorophenylthio)acetic acid?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a thiol group (from 2-chloro-4-fluorothiophenol) reacts with α-haloacetic acid derivatives (e.g., bromoacetic acid) under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography. Analogous methods for structurally related compounds, such as 4-chlorophenoxyacetic acid, highlight the use of controlled pH and inert atmospheres to minimize side reactions .

Q. How is the purity of this compound typically assessed?

- Methodological Answer : Purity is determined via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and melting point analysis. Spectroscopic techniques like -NMR (in DMSO-d₆ or CDCl₃) and FT-IR (to confirm S–C and C=O bonds) are standard. For example, -NMR of similar compounds (e.g., 2,4-dichlorophenoxyacetic acid) shows distinct aromatic proton splitting patterns and methylene group signals (δ 3.8–4.2 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR : To confirm the acetic acid backbone (δ 170–175 ppm for COOH) and aromatic carbons (δ 110–150 ppm).

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (expected m/z ~230–235 for [M+H]⁺).

- X-ray Crystallography : For structural elucidation (as demonstrated for 2-(2,4-dichlorophenyl)acetic acid, which crystallizes in a monoclinic system with unit cell parameters a = 10.824 Å, b = 5.606 Å, c = 13.820 Å) .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

- Methodological Answer : Low yields often arise from competing hydrolysis or oxidation of the thiol group. Strategies include:

- Temperature Control : Maintaining reactions at 0–5°C to suppress side reactions.

- Catalyst Use : Adding catalytic KI to enhance nucleophilic substitution efficiency.

- Inert Atmosphere : Conducting reactions under N₂ or Ar to prevent thiol oxidation.

- Work-Up Adjustments : Acidifying the reaction mixture post-synthesis to precipitate the product, as seen in analogous syntheses of 2-(2,4,6-trichlorophenoxy)acetic acid .

Q. How to resolve discrepancies in NMR data for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may result from tautomerism or residual solvents. Steps include:

- Deuterated Solvent Screening : Testing in D₂O to identify exchangeable protons.

- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : To assign coupling networks, as demonstrated for 4-fluorophenylacetic acid derivatives .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.